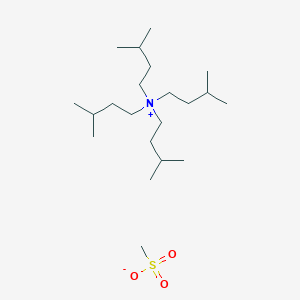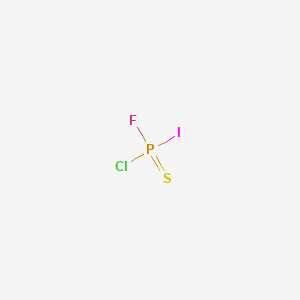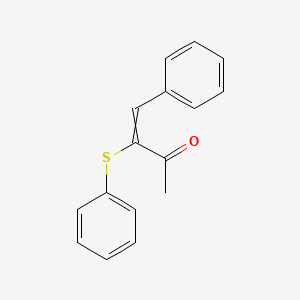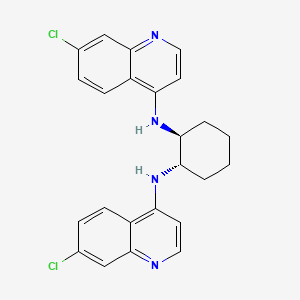
1,2-Cyclohexanediamine, N,N'-bis(7-chloro-4-quinolinyl)-, (1S,2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring bonded to two quinoline moieties through diamine linkages. The presence of chlorine atoms on the quinoline rings further enhances its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,2-cyclohexanediamine and 7-chloro-4-quinoline.
Condensation Reaction: The 1,2-cyclohexanediamine undergoes a condensation reaction with 7-chloro-4-quinoline in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the quinoline rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- involves:
Molecular Targets: The compound targets specific enzymes and receptors in microbial cells.
Pathways Involved: It interferes with the DNA replication and protein synthesis pathways, leading to the inhibition of microbial growth.
類似化合物との比較
Similar Compounds
1,2-Cyclohexanediamine, N,N’-bis(4-quinolinyl)-: Lacks the chlorine atoms on the quinoline rings.
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-pyridinyl)-: Contains pyridine rings instead of quinoline rings.
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, (1S,2S)- is unique due to the presence of chlorine atoms on the quinoline rings, which enhances its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
175414-97-8 |
|---|---|
分子式 |
C24H22Cl2N4 |
分子量 |
437.4 g/mol |
IUPAC名 |
(1S,2S)-1-N,2-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H22Cl2N4/c25-15-5-7-17-19(9-11-27-23(17)13-15)29-21-3-1-2-4-22(21)30-20-10-12-28-24-14-16(26)6-8-18(20)24/h5-14,21-22H,1-4H2,(H,27,29)(H,28,30)/t21-,22-/m0/s1 |
InChIキー |
LISWOCWHIAZFSB-VXKWHMMOSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
正規SMILES |
C1CCC(C(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


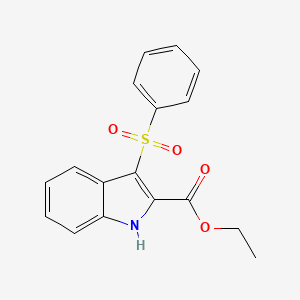
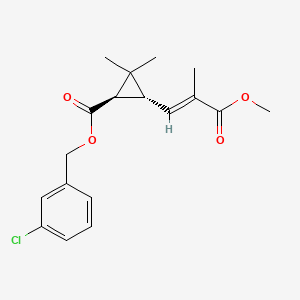
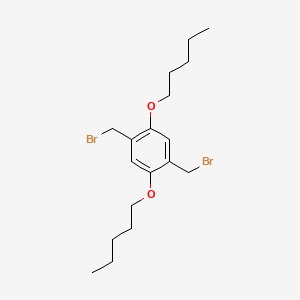
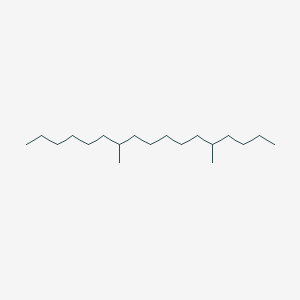
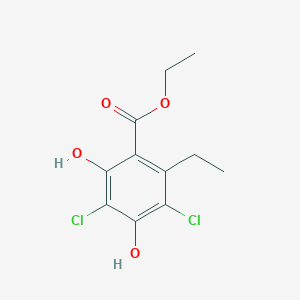
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)

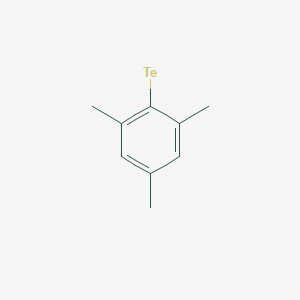
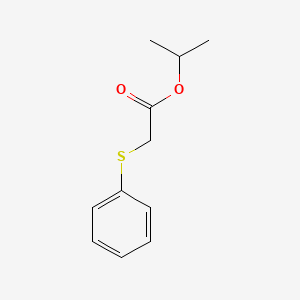

![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
